2-[1,2]Oxazinan-2-yl-ethanol
Overview
Description
2-[1,2]Oxazinan-2-yl-ethanol is a chemical compound with the molecular formula C6H13NO2 It is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,2]Oxazinan-2-yl-ethanol can be achieved through several methods. One common approach involves the reaction of aminopropanol with carbon dioxide (CO2) in the presence of a catalyst. A novel three-dimensional copper-organic framework catalyst has been shown to facilitate this reaction under mild conditions (80°C, 0.1 MPa), resulting in the formation of 1,3-oxazinan-2-ones . Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported HClO4 as a catalyst, which proceeds under metal-free conditions and yields oxazinanones in good yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-efficiency catalytic processes to ensure scalability and cost-effectiveness. The use of robust catalysts that can withstand harsh conditions is crucial for maintaining high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1,2]Oxazinan-2-yl-ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding oxazinanone derivative.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include oxazinanone derivatives, reduced alcohols, and substituted oxazinanes, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[1,2]Oxazinan-2-yl-ethanol has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and fine chemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1,2]Oxazinan-2-yl-ethanol involves its interaction with specific molecular targets and pathways. For instance, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[1,2]Oxazinan-2-yl-ethanol can be compared with other similar compounds, such as oxazinanones and oxazoles. These compounds share structural similarities but differ in their chemical properties and applications. For example:
Properties
IUPAC Name |
2-(oxazinan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-4-7-3-1-2-6-9-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYXUHJNHSZMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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